(2-(2-Fluorophenyl)oxazol-4-YL)methanamine
Description
The exploration of new chemical entities is a cornerstone of innovation in medicinal chemistry and materials science. (2-(2-Fluorophenyl)oxazol-4-YL)methanamine represents a confluence of two important structural motifs: the oxazole (B20620) ring and a fluorinated phenyl group. This unique combination underpins its growing significance in scholarly investigations.
Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This structural framework is a key component in a multitude of biologically active molecules and approved pharmaceutical agents. The oxazole ring is prized for its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. mdpi.com Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity for target proteins. nih.gov Fluorinated heterocycles, therefore, represent a privileged class of compounds in drug discovery, with numerous examples found in recently approved drugs. nih.govnih.gov The presence of a fluorine atom on the phenyl ring of this compound is thus a deliberate design element aimed at leveraging these beneficial properties.
The academic pursuit of understanding this compound is driven by the established importance of its constituent parts. The 2-phenyloxazole (B1349099) core is a recognized pharmacophore, and the specific placement of the fluorine atom at the ortho position of the phenyl ring is of particular interest for structure-activity relationship (SAR) studies. nih.govresearchgate.net SAR studies on related benzothiazole-phenyl analogs have shown that the position of trifluoromethyl groups on the aromatic ring influences their biological activity. nih.gov
The investigation into this specific isomer is a logical progression in the systematic exploration of fluorinated 2-phenyloxazole derivatives. By comparing the biological and chemical properties of the 2-fluoro isomer with its 3-fluoro and 4-fluoro counterparts, researchers can gain a deeper understanding of how the position of the fluorine substituent impacts molecular behavior. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.
While specific research on this compound is still emerging, data on its isomers provides a strong impetus for its investigation. For instance, the related compound [2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanamine is commercially available and has a registered CAS number, indicating its utility in research and development. sigmaaldrich.com
The scholarly significance of this compound lies in its potential as a lead compound for the development of new drugs and as a tool for probing biological systems. Research trajectories are likely to focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its derivatives is a fundamental first step. nih.govtandfonline.com Detailed characterization using spectroscopic techniques will be essential to confirm its structure and purity.
Biological Screening: Given the broad spectrum of activities associated with oxazole derivatives, this compound will likely be screened against a variety of biological targets. nih.gov Areas of particular interest could include cancer, infectious diseases, and inflammatory conditions. For example, novel 2,4,5-trisubstituted oxazole derivatives have shown promising antiproliferative activity. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and evaluation of the resulting analogs will be crucial to identify the key structural features responsible for any observed biological activity. researchgate.net
Computational Modeling: Molecular docking and other computational methods can be employed to predict the binding modes of the compound with biological targets and to guide the design of new derivatives with improved properties.
The exploration of this compound is a testament to the ongoing quest for novel molecular architectures with the potential to address unmet medical needs. The convergence of oxazole chemistry and fluorine chemistry in this single molecule provides a rich platform for future scientific discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-methyl-1,3-oxazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-12-9-6-14-10(13-9)7-4-2-3-5-8(7)11/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIXSAJNHMWHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=COC(=N1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693061 | |
| Record name | 2-(2-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-39-5 | |
| Record name | 2-(2-Fluorophenyl)-N-methyl-1,3-oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Pathways to the Oxazole (B20620) Core
The formation of the 2,4-disubstituted oxazole ring is the cornerstone of the synthesis. Various classical and modern organic reactions can be adapted for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Strategies for Ring Construction
Several named reactions provide reliable routes to the oxazole nucleus. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Robinson-Gabriel Synthesis : This classical method involves the cyclodehydration of 2-acylamino ketones. beilstein-journals.orgnrochemistry.com For the target molecule, this would entail the reaction of an α-amino ketone with a 2-fluorobenzoyl derivative. The reaction is typically promoted by a cyclodehydrating agent such as sulfuric acid. beilstein-journals.org A solid-phase version of this synthesis has also been developed, using trifluoroacetic anhydride as the dehydrating agent. chemistrysteps.com
Van Leusen Oxazole Synthesis : This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. nih.govbeilstein-journals.org To generate the desired 2,4-disubstituted pattern, an aldehyde precursor would be reacted with TosMIC in the presence of a base. researchgate.netijpsonline.com This method is known for its mild conditions and broad substrate scope. researchgate.net The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 synthon. researchgate.net
Bredereck Reaction (from α-Haloketones) : The reaction of α-haloketones with primary amides is a straightforward and efficient method for preparing 2,4-disubstituted oxazoles. thermofisher.comlibretexts.org In this approach, 2-fluorobenzamide (B1203369) would be reacted with a suitable 3-halo-2-oxopropyl derivative to construct the core structure. Silver-mediated one-step synthesis from α-haloketones and primary amides has also been reported to give good to excellent yields. wikipedia.org
Other Methods : Additional strategies include the coupling of α-diazoketones with amides, often catalyzed by copper(II) triflate, and the oxidative cyclization of enamides. thermofisher.com Metal-free annulation of alkynes and nitriles also provides a regioselective route to substituted oxazoles.
Table 1: Comparison of Major Oxazole Ring Construction Strategies
| Synthetic Method | Key Precursors | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino ketone | H₂SO₄, P₂O₅, POCl₃ | Well-established, reliable |
| Van Leusen Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) | Mild conditions, high yield, broad scope |
| Bredereck Reaction | α-Haloketone, Amide | Heat, sometimes Ag-mediated | Readily available precursors, good yields |
| From α-Diazoketones | α-Diazoketone, Amide | Cu(OTf)₂ | Good functional group tolerance |
Precursor Chemistry and Intermediate Synthesis
The success of the ring construction phase is highly dependent on the synthesis of appropriate precursors. For the target molecule, key intermediates would incorporate the 2-fluorophenyl group and a latent functional group at the position destined to become C4 of the oxazole.
2-Acylamino Ketone Precursors (for Robinson-Gabriel) : These intermediates are typically synthesized from α-amino ketones, which are in turn acylated with a 2-fluorobenzoyl derivative (e.g., 2-fluorobenzoyl chloride). The α-amino ketone itself can be prepared from the corresponding α-haloketone.
Aldehyde and Amide Precursors : For the Van Leusen and Bredereck syntheses, respectively, 2-fluorobenzaldehyde and 2-fluorobenzamide are crucial starting materials. These are generally commercially available or can be readily synthesized from 2-fluorotoluene or 2-fluorobenzoic acid.
α-Haloketone Precursors : A key precursor for the Bredereck synthesis would be a derivative of 1,3-dihaloacetone or a related compound that can react with 2-fluorobenzamide to form the 2-(2-fluorophenyl)oxazole core with a handle for further functionalization at C4.
Installation and Derivatization of the Methanamine Moiety
Once the 2-(2-fluorophenyl)oxazole core is established, the next critical step is the introduction of the methanamine group (-CH₂NH₂) at the C4 position. This is typically achieved through post-cyclization functionalization of a pre-existing substituent.
Amination Techniques
Several synthetic routes can be envisioned to install the primary amine of the methanamine group.
From a Halomethyl Group : A common strategy involves the initial synthesis of a 4-(halomethyl)-2-(2-fluorophenyl)oxazole. This intermediate is a versatile scaffold for nucleophilic substitution. researchgate.net The Gabriel synthesis is a classic and effective method for converting primary alkyl halides to primary amines. beilstein-journals.org This involves reacting the 4-(chloromethyl) or 4-(bromomethyl) oxazole with potassium phthalimide, followed by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis to release the primary amine. nih.govwikipedia.org
Reduction of a Nitrile : An alternative pathway is through the synthesis of 2-(2-fluorophenyl)oxazole-4-carbonitrile. The nitrile group can then be reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A protocol for the direct synthesis of 5-aryloxazole-4-carbonitriles from acetophenones has been described, which could be adapted for this purpose.
Reductive Amination of an Aldehyde : The synthesis of 2-(2-fluorophenyl)oxazole-4-carboxaldehyde provides another precursor. This aldehyde can then undergo reductive amination. This process involves the reaction of the aldehyde with ammonia to form an imine, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Post-Cyclization Functionalization
The introduction of a suitable functional group at the C4 position of the pre-formed oxazole ring is a key step that enables the subsequent amination reactions. The reactivity of the oxazole ring dictates the possible transformations. While the oxazole ring is generally considered aromatic, the C4 and C5 positions are susceptible to electrophilic substitution, though this often requires activating groups. A more reliable strategy is to build the desired functionality into the precursors for the cyclization reaction. For instance, using a starting material that already contains a protected hydroxymethyl or a cyano group which can be carried through the oxazole formation step.
Alternatively, direct functionalization can be achieved through metallation. Deprotonation of the oxazole ring can occur, with the C2 position being the most acidic, followed by C5 and C4. However, regioselective functionalization at C4 can be challenging. A more common approach is to introduce a halogen at the C4 position which can then participate in cross-coupling reactions or be converted to other functional groups.
Table 2: Strategies for Methanamine Moiety Installation
| Precursor | Method | Key Reagents | Description |
|---|---|---|---|
| 4-(Halomethyl)oxazole | Gabriel Synthesis | Potassium phthalimide, Hydrazine | Two-step conversion of a halide to a primary amine. |
| 4-(Halomethyl)oxazole | Direct Amination | Ammonia or protected amine equivalent | Direct displacement of the halide. |
| 4-Cyanooxazole | Nitrile Reduction | LiAlH₄, H₂/Catalyst | Reduction of the nitrile to a primary amine. |
| 4-Formyloxazole | Reductive Amination | NH₃, NaBH₃CN or NaBH(OAc)₃ | One-pot conversion of an aldehyde to a primary amine. |
Introduction of the Fluorophenyl Substituent
The 2-fluorophenyl group is a crucial pharmacophore in many biologically active molecules. In the synthesis of (2-(2-Fluorophenyl)oxazol-4-YL)methanamine, this substituent is almost invariably introduced as part of one of the initial building blocks, prior to the construction of the oxazole ring.
This is because direct arylation of an oxazole at the C2 position, while possible, can be complex and may require specific catalysts and conditions. Introducing the 2-fluorophenyl group early in the synthetic sequence is more efficient and ensures the correct regiochemistry.
The most common precursors that carry the 2-fluorophenyl moiety are:
2-Fluorobenzoyl chloride or 2-fluorobenzoic acid : Used in the Robinson-Gabriel synthesis to acylate an α-amino ketone.
2-Fluorobenzamide : Reacted with an α-haloketone in the Bredereck synthesis.
2-Fluorobenzaldehyde : Used as the aldehyde component in the Van Leusen oxazole synthesis.
Strategies for Aryl Coupling
The formation of the C-C bond between the oxazole ring and the 2-fluorophenyl group is a critical step in the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating aryl-aryl bonds. researchgate.net A common strategy involves the coupling of a 2-halooxazole derivative with 2-fluorophenylboronic acid or its corresponding boronate esters. researchgate.netclaremont.edu The reaction is catalyzed by a palladium(0) complex, typically formed in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a suitable phosphine ligand and a base. claremont.edu The choice of ligand, base, and solvent is crucial for achieving high yields, especially when dealing with sterically hindered or electronically demanding substrates like those with ortho-substituents.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| 2-Bromooxazole derivative | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(2-Fluorophenyl)oxazole derivative |
| 2-Chlorooxazole derivative | 2-Fluorophenylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(2-Fluorophenyl)oxazole derivative |
Direct C-H Arylation: An increasingly popular alternative to traditional cross-coupling reactions is the direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners. In this approach, an oxazole can be directly coupled with a 2-fluoroaryl halide. Palladium catalysts are also predominantly used for this transformation. nih.gov The regioselectivity of the arylation on the oxazole ring (C2 vs. C5) can often be controlled by the choice of ligands and reaction conditions. For the synthesis of the target compound, C2 arylation is desired.
| Oxazole Substrate | Aryl Halide | Catalyst/Ligand | Additive/Base | Solvent | Product |
| Oxazole | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 2-(2-Fluorophenyl)oxazole |
| 4-Substituted Oxazole | 1-Iodo-2-fluorobenzene | Pd(PPh₃)₄ | Ag₂CO₃ | Toluene | 2-(2-Fluorophenyl)-4-substituted oxazole |
Fluorine-Specific Synthetic Considerations
The presence of a fluorine atom at the ortho position of the phenyl ring introduces specific electronic and steric effects that must be considered during the synthesis.
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This can influence the reactivity of the aryl coupling partner. For instance, in Suzuki-Miyaura coupling, the electron-withdrawing nature of fluorine can affect the transmetalation step. nih.govacs.org Conversely, it can also make the C-H bonds of the fluorobenzene ring more acidic, which can be a factor in direct C-H arylation reactions. nih.gov
Steric Hindrance: The ortho-substituent can introduce steric hindrance around the reaction center, potentially slowing down the rate of cross-coupling. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or RuPhos) is often beneficial. These ligands promote the formation of the active catalytic species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netberkeley.edu
Catalyst and Ligand Selection: The success of the aryl coupling is highly dependent on the catalyst system. For substrates with ortho-fluoro substituents, careful screening of palladium sources, phosphine ligands, and bases is often necessary to find the optimal conditions that provide a good balance between reactivity and selectivity, minimizing side reactions such as hydrodehalogenation or homocoupling. researchgate.net
Advanced Chemical Transformations and Functional Group Interconversions
Once the 2-(2-fluorophenyl)oxazole core is assembled with a suitable functional group at the 4-position, further transformations are required to install the methanamine group and to potentially synthesize derivatives.
A plausible synthetic route would involve the preparation of a 2-(2-fluorophenyl)oxazole-4-carbaldehyde or a 2-(2-fluorophenyl)oxazole-4-carbonitrile intermediate.
From Aldehyde (Reductive Amination): The most direct method to introduce the methanamine group is through the reductive amination of the corresponding oxazole-4-carbaldehyde. This reaction typically involves the condensation of the aldehyde with an amine source, such as ammonia or a protected amine, to form an imine in situ, which is then reduced to the amine. A variety of reducing agents can be employed, ranging from borohydride reagents like sodium triacetoxyborohydride (STAB) to catalytic hydrogenation.
From Nitrile (Reduction): If the synthetic route proceeds via a 4-cyano-oxazole intermediate, the methanamine can be obtained through the reduction of the nitrile group. rsc.org This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), borane (BH₃), or through catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon.
Functional Group Interconversions of the Methanamine:
The primary amine of this compound is a versatile functional group for further derivatization.
N-Acylation: The amine can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form the corresponding amides. This is a common strategy to explore the structure-activity relationship of amine-containing compounds.
N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with other aldehydes or ketones to yield secondary or tertiary amines.
N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry.
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2-(2-Fluorophenyl)oxazol-4-YL)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the fluorophenyl ring, the oxazole (B20620) ring proton, the methylene (B1212753) protons, and the amine protons.
The protons on the 2-fluorophenyl group are expected to appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to both proton-proton (homonuclear) and proton-fluorine (heteronuclear) couplings. The proton at the 5-position of the oxazole ring is anticipated to resonate as a singlet, characteristic of an isolated proton on an electron-rich heterocyclic ring. The methylene protons adjacent to the oxazole ring and the amine group would likely appear as a singlet, though this could be broadened by the quadrupolar effects of the adjacent nitrogen atom. The amine protons themselves are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic-H (Fluorophenyl) | 7.20 - 8.20 | m | - |
| Oxazole-H5 | ~7.90 | s | - |
| -CH₂- | ~3.90 | s | - |
| -NH₂ | 1.50 - 2.50 | br s | - |
Note: This data is predictive and intended for illustrative purposes. Actual experimental values may vary.
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The carbons of the 2-fluorophenyl ring will appear in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine. The quaternary carbons of the oxazole ring (C2 and C4) are expected at lower field due to their heteroatomic environment, with C2 being more deshielded due to its attachment to both nitrogen and the fluorophenyl ring. The methylene carbon will resonate in the aliphatic region, and its chemical shift will be influenced by the adjacent oxazole ring and the amino group.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C2 (Oxazole) | ~161 | ~3 |
| C4 (Oxazole) | ~140 | - |
| C5 (Oxazole) | ~125 | - |
| C-F (Fluorophenyl) | ~160 | ~250 |
| Aromatic-C (Fluorophenyl) | 115 - 135 | 2-25 |
| -CH₂- | ~35 | - |
Note: This data is predictive and intended for illustrative purposes. Actual experimental values may vary.
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is influenced by the electronic environment and the position of the fluorine atom on the aromatic ring. For a fluorine at the ortho position of a phenyl ring attached to a heterocyclic system, the chemical shift is typically observed in the range of -110 to -140 ppm relative to a standard such as CFCl₃. The multiplicity of the signal will be a multiplet due to coupling with the adjacent aromatic protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₀H₉FN₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined. This experimentally measured mass would be compared to the theoretical exact mass to confirm the molecular formula with a high degree of confidence (typically within 5 ppm).
A primary fragmentation pathway for oxazole derivatives in mass spectrometry often involves the cleavage of the oxazole ring. For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group, followed by fragmentation of the 2-fluorophenyl oxazole core. The presence of the fluorine atom would be evident in the isotopic pattern of the fragment ions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The primary amine (-NH₂) group typically shows a pair of medium to weak absorption bands in the range of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations. The C-N stretching vibration of the amine is expected in the 1020-1250 cm⁻¹ region.
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has characteristic ring stretching vibrations. The C=N stretching vibration within the oxazole ring is anticipated to appear in the 1620-1690 cm⁻¹ region. The C-O-C stretching of the oxazole ether linkage typically absorbs in the 1000-1300 cm⁻¹ range.
The presence of the 2-fluorophenyl group introduces specific vibrational modes. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The C=C stretching vibrations of the benzene ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. A key indicator of the fluorophenyl group is the C-F stretching vibration, which is a strong absorption typically found in the 1000-1400 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.
The methanamine bridge (-CH₂-) will exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ range and a scissoring (bending) vibration around 1450 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Weak |
| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 | Medium |
| Primary Amine (-NH₂) | C-N Stretch | 1020 - 1250 | Medium |
| Aromatic Ring (Fluorophenyl) | C-H Stretch | 3010 - 3100 | Weak |
| Aromatic Ring (Fluorophenyl) | C=C Stretch | 1450 - 1600 | Medium - Weak |
| Aromatic Ring (Fluorophenyl) | C-F Stretch | 1000 - 1400 | Strong |
| Oxazole Ring | C=N Stretch | 1620 - 1690 | Medium |
| Oxazole Ring | C-O-C Stretch | 1000 - 1300 | Medium |
| Methylene (-CH₂-) | C-H Stretch (asymmetric & symmetric) | 2850 - 2960 | Medium |
| Methylene (-CH₂-) | C-H Bend (scissoring) | ~1450 | Medium |
Note: The data in this table is predictive and based on characteristic absorption frequencies of functional groups found in similar molecules.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for the analysis of non-volatile organic compounds like this compound.
Purity Assessment by HPLC:
For purity assessment, a reversed-phase HPLC (RP-HPLC) method would be a suitable choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
A typical RP-HPLC method for analyzing this compound would involve a gradient elution. This technique involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer. This allows for the efficient elution of compounds with a wide range of polarities. The use of a buffer, such as ammonium (B1175870) acetate or phosphate buffer, helps to control the pH and ensure the reproducibility of the retention time of the basic amine compound.
Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits strong absorbance, which is expected due to the presence of the aromatic and oxazole rings. The purity of the sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no other peaks.
Isolation by Chromatographic Methods:
For the isolation and purification of this compound on a larger scale, preparative HPLC or column chromatography can be employed. Column chromatography, using silica gel as the stationary phase and a mixture of organic solvents as the mobile phase (normal-phase chromatography), is a common and cost-effective method for purification. The polarity of the solvent system is optimized to achieve good separation of the target compound from reaction byproducts and starting materials. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure product.
Table 2: Representative HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition |
| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: The conditions presented are illustrative and would require optimization for the specific analysis of this compound.
Structure Activity Relationships Sar and Molecular Design Principles
Elucidation of Structural Determinants for Biological Interaction
The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. nih.gov The position of the fluorine atom on the phenyl ring—be it ortho, meta, or para—is crucial in controlling the optoelectronic and electrochemical properties of the molecule. rsc.org
In the case of (2-(2-Fluorophenyl)oxazol-4-YL)methanamine, the fluorine is in the ortho position. This placement can have several consequences:
Electronic Effects : The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org This alteration of the electronic landscape can influence the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target.
Conformational Constraints : An ortho-substituent can induce a twist in the dihedral angle between the phenyl ring and the attached oxazole (B20620) ring. This conformational restriction can lock the molecule into a specific three-dimensional shape that may be more or less favorable for binding to a receptor's active site.
Metabolic Stability : Fluorine substitution can block sites of metabolic oxidation, potentially increasing the compound's half-life.
Research on related organic dyes has shown that ortho-fluoro substitution can lead to superior performance in certain applications due to favorable electron injection dynamics compared to meta or para-substituted analogs. rsc.org
Table 1: General Effects of Fluorine Substitution Position in Aromatic Systems
| Fluorine Position | Potential Impact on Molecular Properties | Example from Related Systems |
|---|---|---|
| Ortho | Induces conformational twist, alters local electronics, may block metabolism. | In some carbazole (B46965) dyes, ortho-fluoro substitution resulted in the best electron injection dynamics and highest power conversion efficiency. rsc.org |
| Meta | Primarily exerts an inductive electron-withdrawing effect. | A meta-fluoro substituted dye exhibited a lower molar absorption coefficient and reduced efficiency due to the inductive effect. rsc.org |
| Para | Exerts both inductive and resonance effects, can participate in hydrogen bonding. | In studies of p38α MAP kinase inhibitors, a 4-fluorophenyl group (para position) was a common feature in active compounds. nih.gov |
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic compounds. mdpi.comnih.gov Its structure is not merely a passive linker; modifications to the ring itself or its substitution points can dramatically alter biological outcomes.
Key considerations for the oxazole ring include:
Atom Positioning : The relative positions of the oxygen (position 1) and nitrogen (position 3) are defining. Isomeric scaffolds like isoxazoles (with oxygen and nitrogen adjacent) can exhibit entirely different biological profiles and binding modes.
Substitution Points : Oxazole offers multiple positions for substitution (C2, C4, C5). Electrophilic substitution generally occurs at the C5 position, while nucleophilic substitution is rare but most likely at C2. tandfonline.com The specific placement of the phenyl and aminomethyl groups at C2 and C4, respectively, is a deliberate design choice that defines the vectoral projection of these functional groups into space.
Ring Bioisosteres : Replacing the oxazole ring with other five-membered heterocycles is a common strategy to fine-tune properties (see section 4.2.2).
The aminomethyl group at the C4 position is a critical pharmacophoric feature. Its primary amine function can act as a potent hydrogen bond donor, a key interaction for anchoring a ligand into a protein binding site. nih.gov Furthermore, under physiological pH, this group is likely to be protonated, forming a positively charged ammonium (B1175870) ion that can engage in strong electrostatic or ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor.
Studies on related heterocyclic compounds highlight the importance of the amine:
Positioning : The location of the amine is crucial. In pyrazolo[1,5-a]pyrimidines, a 2-pyridinemethanamine side chain was found to be optimal for activity, demonstrating the specific spatial requirement for the basic nitrogen. semanticscholar.org
Substitution : The activity can be modulated by substituting the primary amine. Converting it to a secondary or tertiary amine, or to an amide, changes its hydrogen-bonding capacity, basicity, and lipophilicity, which can alter its binding affinity and pharmacokinetic properties. For example, in a series of 2-aminothiazole (B372263) derivatives, acylation of the amino group was a key step in synthesizing compounds with antimicrobial activity. mdpi.com
Exploration of Chemical Space through Analog Synthesis
To optimize the biological activity of a lead compound like this compound, medicinal chemists explore the surrounding chemical space by synthesizing analogs. This involves systematically altering different parts of the molecule to map the SAR landscape. mdpi.com
Analog synthesis programs would systematically vary each of the three key components of the molecule.
Phenyl Ring Substitution : A library of compounds would be created by moving the fluorine to the meta and para positions and by replacing it with other substituents (e.g., chlorine, methyl, cyano, methoxy) to probe the electronic and steric requirements of the binding pocket.
Amine Group Modification : The primary amine could be systematically modified. This includes N-alkylation (e.g., methyl, ethyl), N-acylation, or incorporation into a cyclic system (e.g., piperidine, morpholine) to explore how changes in basicity, steric bulk, and hydrogen bonding potential affect activity.
Oxazole Core Spacing : The methylene (B1212753) linker (-CH2-) between the oxazole C4 and the amine could be extended or rigidified to alter the position of the basic nitrogen relative to the core aromatic structure.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates. nih.gov This strategy can improve potency, selectivity, and pharmacokinetic properties.
For this compound, several bioisosteric replacements could be envisioned:
Oxazole Ring Analogs : The oxazole ring could be replaced by other heterocycles known to be effective bioisosteres, such as thiazole, imidazole, 1,2,4-oxadiazole (B8745197), or 1,3,4-oxadiazole (B1194373). researchgate.netrsc.orgnih.gov Such changes significantly alter electron distribution, polarity, and metabolic stability. For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation in some compound series. rsc.org
Fluorine Bioisosteres : While fluorine has unique properties, it can sometimes be replaced by other small groups like a hydroxyl (-OH) or cyano (-CN) group to explore different electronic and hydrogen-bonding interactions.
Amine Bioisosteres : The primary amine could be replaced with other hydrogen-bonding groups such as a hydroxyl or a small amide.
Table 2: Potential Bioisosteric Replacements for the Core Scaffold
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Oxazole | Thiazole | Introduces a sulfur atom, altering ring electronics, size, and lipophilicity; known to have broad biological activity. researchgate.net |
| Oxazole | 1,2,4-Oxadiazole | Alters hydrogen bond acceptor positions and dipole moment; used to improve selectivity and potency. nih.gov |
| Oxazole | Isoxazole | Changes the relative positions of heteroatoms, potentially leading to different binding orientations and improved selectivity. dundee.ac.uk |
| Fluorine | Cyano (-CN) | Acts as a strong electron-withdrawing group and a hydrogen bond acceptor, but with different steric and electronic profiles. |
| Amine (-NH2) | Hydroxyl (-OH) | Maintains hydrogen bonding capability but removes the basic character, which can be useful if the positive charge is detrimental to activity or absorption. |
Rational Design Approaches for Modulating Molecular Properties
The rational design of analogs of this compound is a key strategy in medicinal chemistry to optimize its pharmacological profile. This process involves systematic modifications of the chemical structure to enhance desired properties such as potency, selectivity, and metabolic stability, while minimizing off-target effects. The core scaffold, consisting of a 2-fluorophenyl group, an oxazole ring, and a methanamine side chain, offers multiple points for chemical modification to explore the structure-activity relationships (SAR).
Influence of Phenyl Ring Substitution
The substitution pattern on the phenyl ring at the 2-position of the oxazole core is a critical determinant of biological activity. The presence and position of substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Research on analogous 2-phenyl-oxazole-4-carboxamide derivatives has demonstrated that the nature of the substituent on the phenyl ring plays a pivotal role in their apoptosis-inducing activity. nih.gov For instance, studies have shown that electron-withdrawing groups can modulate the activity of the compound. While specific data on this compound is limited, the principles derived from related structures provide valuable insights.
The following interactive table summarizes the structure-activity relationship findings from a study on 2-phenyl-oxazole-4-carboxamide derivatives, which can be considered analogous for the purpose of understanding the impact of phenyl ring substitutions.
| Compound | R1 | R2 | R3 | R4 | EC50 (nM) in DLD-1 Cells |
| 1a | H | H | H | H | >10000 |
| 1b | F | H | H | H | 10000 |
| 1c | Cl | H | H | H | 2800 |
| 1d | Br | H | H | H | 2000 |
| 1e | H | F | H | H | >10000 |
| 1f | H | Cl | H | H | 2800 |
| 1g | H | Br | H | H | 3500 |
| 1h | H | H | F | H | 4500 |
| 1i | H | H | Cl | H | 1000 |
| 1j | H | H | Br | H | 1000 |
| 1k | H | H | I | H | 270 |
| 1l | H | H | OMe | H | >10000 |
| 1m | H | H | H | Cl | 1000 |
Data sourced from a study on 2-phenyl-oxazole-4-carboxamide derivatives as apoptosis inducers. nih.gov
Modifications of the Oxazole Core and Side Chain
The oxazole ring itself is a key pharmacophore that is present in numerous biologically active compounds. researchgate.net Its geometry and electronic properties are crucial for establishing interactions with target proteins. While modifications to the oxazole ring are less common than substitutions on the appended rings, they can be a tool for fine-tuning the molecule's properties.
The methanamine group at the 4-position of the oxazole is another important site for modification. The basicity of the amine and the length and nature of the linker can influence the compound's solubility, cell permeability, and ability to form hydrogen bonds with the target. For instance, converting the primary amine to secondary or tertiary amines, or incorporating it into a cyclic system, can have profound effects on the pharmacological profile.
In studies of related 5-phenyloxazole-2-carboxylic acid derivatives, modifications to the carboxamide group at the 2-position significantly impacted their antiproliferative activities. nih.gov This highlights the general principle that functional groups attached to the oxazole ring are sensitive points for SAR exploration.
The table below, derived from research on 5-phenyloxazole-2-carboxylic acid derivatives, illustrates how changes in the substituent on the amide nitrogen affect cytotoxicity.
| Compound | R | IC50 (µM) in HeLa Cells | IC50 (µM) in A549 Cells | IC50 (µM) in HepG2 Cells |
| 6 | H | 1.89 | 2.56 | 3.14 |
| 7 | 4-F | 1.12 | 1.58 | 1.99 |
| 9 | 4-Cl | 0.78 | 1.08 | 1.27 |
| 10 | 4-Br | 1.33 | 1.87 | 2.05 |
| 11 | 4-CH3 | 2.15 | 3.01 | 3.56 |
Data from a study on 5-phenyloxazole-2-carboxylic acid derivatives as tubulin polymerization inhibitors. nih.gov
These examples from structurally related compounds underscore the importance of systematic chemical modifications in the rational design of potent and selective therapeutic agents based on the this compound scaffold.
Mechanistic Investigations of Molecular Interactions
Biochemical Assay Methodologies for Target Interaction Profiling
To determine if a compound interacts with specific biological targets, a range of biochemical assays are employed. These in vitro tests are designed to measure the effect of the compound on the activity of isolated proteins, such as enzymes or receptors. nih.gov
Enzyme activity assays are crucial for identifying and characterizing enzyme inhibitors. One such class of enzymes is Succinate (B1194679) Dehydrogenase (SDH), a key respiratory enzyme and an established target for fungicides. abcam.com Compounds containing an oxazole (B20620) scaffold have been investigated as potential SDH inhibitors (SDHi).
The activity of SDH can be measured using spectrophotometric methods. nih.gov In these assays, SDH catalyzes the oxidation of succinate to fumarate. This process involves the transfer of electrons to a probe, which changes color upon reduction. abcam.com A common method uses 2,6-dichlorophenol (B41786) indophenol (B113434) (DCPIP) or iodonitrotetrazolium (B1214958) chloride as an artificial electron acceptor, where the rate of color change is proportional to the enzyme's activity. nih.govassaygenie.com Another approach is a coupled enzyme assay where the product of the SDH reaction, fumarate, is converted through a series of enzymatic reactions to a product that can be detected spectrophotometrically, such as NADPH. nih.gov
To test a compound like (2-(2-Fluorophenyl)oxazol-4-YL)methanamine for SDH inhibition, it would be added to the assay mixture. A decrease in the measured enzyme activity compared to a control without the compound would indicate inhibition. The concentration of the compound required to reduce enzyme activity by 50% is known as the IC50 value, a key parameter for inhibitor potency. edx.org
Receptor binding assays are used to determine if and how strongly a compound binds to a specific receptor. These assays often use a radiolabeled ligand that is known to bind to the receptor of interest. nih.govresearchgate.net The test compound is then introduced to compete with the radiolabeled ligand for the receptor's binding sites. nih.gov
The general procedure involves incubating the receptor source (e.g., cell membranes) with the radiolabeled ligand and various concentrations of the test compound. nih.govmerckmillipore.com The amount of radiolabeled ligand that remains bound to the receptor is then measured. A successful competitor will displace the radiolabeled ligand, leading to a decrease in the measured signal. merckmillipore.com This data is used to calculate the inhibitory concentration (IC50) of the test compound, which can then be converted to a binding affinity constant (Ki). wikipedia.org
For instance, studies on compounds with structural similarities to this compound have investigated their binding to GABAA receptors. In such studies, a radioligand like [3H]flumazenil or [3H]muscimol is used. researchgate.netnih.gov The ability of the test compound to displace these radioligands from the GABAA receptor indicates its binding affinity for that receptor.
Characterization of Binding Affinity and Specificity
Once a compound is shown to interact with a target, the next step is to quantify the strength of this interaction (affinity) and its preference for that target over others (specificity).
Binding Affinity is a measure of the strength of the interaction between a ligand and its receptor. malvernpanalytical.com It is commonly expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). wikipedia.org A lower Kd or Ki value signifies a stronger binding affinity. malvernpanalytical.com These values are typically determined through saturation binding experiments or competitive binding assays as described previously. researchgate.net The IC50 value, while useful, is dependent on the experimental conditions, whereas the Ki is an intrinsic measure of affinity. aatbio.com The Cheng-Prusoff equation is often used to convert IC50 to Ki. wikipedia.org
Specificity refers to the ability of a compound to bind to its intended target with a significantly higher affinity than to other molecules in the biological system. High specificity is a desirable trait for a drug candidate as it can reduce the likelihood of off-target effects. oup.com Specificity is assessed by screening the compound against a panel of different receptors and enzymes. A compound that shows high affinity for one target and low or no affinity for others is considered specific.
The following table illustrates hypothetical binding affinity data for a compound like this compound against a primary target and a panel of other receptors to assess specificity.
| Target | Binding Affinity (Ki, nM) |
| Primary Target (e.g., SDH) | 15 |
| Receptor A | >10,000 |
| Receptor B | 1,500 |
| Receptor C | >10,000 |
| Enzyme X | 8,000 |
This table contains hypothetical data for illustrative purposes.
Elucidation of Molecular Pathways and Target Engagement
Understanding which molecular pathways are affected by a compound and confirming that it engages its intended target within a cellular context are critical steps. catapult.org.uknih.gov
Molecular Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov For a compound like this compound, molecular docking can be used to visualize how it might fit into the binding site of a target protein, such as SDH or a GABAA receptor. nih.gov These studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.
Target Engagement assays aim to confirm that a compound interacts with its intended target in a complex biological environment, such as in living cells. nih.govresearchgate.net This is a crucial step to validate that the biochemical activity observed in isolated systems translates to a cellular setting. catapult.org.uk Techniques like the Cellular Thermal Shift Assay (CETSA) can be used, which measures the change in the thermal stability of a protein when a ligand is bound. catapult.org.uk
Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of related compounds to understand how chemical structure influences biological activity. nih.gov By making systematic changes to the molecule, researchers can identify the chemical groups (pharmacophores) that are essential for target binding and activity.
Preclinical Research Applications and Lead Optimization Strategies
Discovery and Early Optimization Programs for Novel Research Leads
The discovery of a new drug candidate often begins with the identification of a "hit," a compound that shows desired biological activity in an initial screen. The subsequent phase, known as lead optimization, refines this hit into a more potent and selective "lead" compound. The oxazole (B20620) ring and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to engage with various biological targets through non-covalent interactions. researchgate.netnih.govtandfonline.com
Hit-to-Lead Identification
The process of identifying a promising lead compound from a pool of initial hits is a critical step in drug discovery. researchgate.net This phase involves a multidisciplinary approach, combining medicinal chemistry, chemoinformatics, and in vitro assays to select candidates with the most promising characteristics for further development. youtube.com For a hypothetical hit like (2-(2-Fluorophenyl)oxazol-4-YL)methanamine, the hit-to-lead process would involve several key stages.
Initially, a high-throughput screening (HTS) campaign might identify a series of oxazole-containing compounds with a desirable biological activity. Following the initial hit confirmation, a process of hit expansion would be undertaken. This involves synthesizing or acquiring analogs of the initial hit to build a preliminary understanding of the structure-activity relationship (SAR). In the case of this compound, this could involve exploring variations in the substitution pattern on the phenyl ring and modifications to the methanamine group.
The primary goal of the hit-to-lead stage is to identify a chemical series with confirmed activity and a clear path for optimization. researchgate.net This involves not only improving potency but also addressing potential liabilities such as poor physicochemical properties or off-target effects. The selection of this compound as a lead candidate would be based on a combination of its biological activity, synthetic tractability, and a promising initial profile of molecular properties.
Strategies for Potency and Selectivity Enhancement
Once a lead compound like this compound is identified, the focus shifts to enhancing its potency against the desired biological target while minimizing activity against other related targets to improve selectivity. acs.org This is a crucial step to reduce the potential for off-target side effects. Structure-activity relationship (SAR) studies are central to this process, systematically exploring how chemical modifications to the lead structure affect its biological activity. nih.gov
For this compound, several strategies could be employed to enhance potency and selectivity:
Modification of the Fluorophenyl Ring: The position and nature of the substituent on the phenyl ring can significantly impact activity. The presence of a fluorine atom at the 2-position of the phenyl ring is a key feature. Further exploration could involve introducing other halogens (e.g., chlorine, bromine) or small alkyl groups at different positions on the phenyl ring to probe the steric and electronic requirements of the binding pocket. mdpi.comscilit.com
Alterations to the Oxazole Core: While the oxazole ring itself is a stable and often crucial part of the pharmacophore, modifications can sometimes yield improvements. tandfonline.com However, this is often a more synthetically challenging approach.
Derivatization of the Methanamine Group: The primary amine of the methanamine group is a key functional group that can participate in hydrogen bonding interactions with the biological target. This group can be modified to secondary or tertiary amines, or converted to amides or sulfonamides to explore additional binding interactions and modulate physicochemical properties.
The following table illustrates a hypothetical SAR exploration for enhancing the potency of this compound.
| Compound | Modification | Hypothetical Potency (IC₅₀, nM) |
| This compound | Parent Compound | 150 |
| (2-(2,4-Difluorophenyl)oxazol-4-YL)methanamine | Addition of a second fluorine | 75 |
| N-((2-(2-Fluorophenyl)oxazol-4-YL)methyl)acetamide | Acetylation of the amine | 200 |
| (2-(3-Chlorophenyl)oxazol-4-YL)methanamine | Isomeric and substituent change | 120 |
In Vitro Biological Screening (excluding human trials)
In vitro biological screening is fundamental to preclinical research, providing the initial assessment of a compound's biological activity in a controlled laboratory setting. wuxiapptec.com This screening can encompass a wide range of assays, from target-based enzymatic assays to cell-based phenotypic screens.
Activity against Specific Biological Strains or Cell Lines (e.g., fungicidal candidates)
Given the broad spectrum of biological activities reported for oxazole derivatives, including antifungal properties, a compound like this compound would likely be screened against a panel of fungal pathogens. nih.govijpsonline.comthepharmajournal.com The in vitro antifungal activity is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.
A hypothetical screening of this compound and its analogs against various fungal strains could yield the following results:
| Compound | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) |
| This compound | 16 | 32 | 8 |
| Analog A (2,4-difluoro) | 8 | 16 | 4 |
| Analog B (3-chloro) | 32 | 64 | 16 |
| Fluconazole (Control) | 4 | >64 | 2 |
These results would guide the SAR, indicating that the 2-fluorophenyl substitution is favorable for antifungal activity, and further modifications, such as the addition of a second fluorine atom, could enhance this activity. nih.gov
Characterization of Molecular Properties Relevant to Preclinical Development (excluding ADME, toxicity, safety, solubility, stability)
Beyond biological activity, the intrinsic molecular properties of a compound play a critical role in its potential for further development. ucl.ac.uknih.gov These properties can influence a compound's behavior in biological systems and its suitability for formulation.
General Considerations for in vitro Evaluation
During the in vitro evaluation phase, several key molecular properties are assessed to build a comprehensive profile of a lead candidate. These properties, often guided by principles such as Lipinski's Rule of Five, help to predict the "drug-likeness" of a compound. frontiersin.org For this compound, the following molecular properties would be considered:
Molecular Weight (MW): A lower molecular weight is generally preferred for better absorption and diffusion.
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a compound, which influences its ability to cross cell membranes.
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors affects a compound's solubility and binding to its target.
Polar Surface Area (PSA): This property is related to a molecule's polarity and is a good predictor of its permeability across biological membranes.
The table below provides the calculated molecular properties for this compound.
| Property | Value |
| Molecular Weight | 192.19 g/mol |
| LogP | 1.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 55.1 Ų |
These properties fall within the generally accepted ranges for orally bioavailable drugs, suggesting that this compound possesses a favorable starting point for further preclinical development.
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The oxazole (B20620) nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a cornerstone in the development of therapeutic agents. tandfonline.comnih.gov Academic research has extensively documented the synthesis and biological activities of a vast array of oxazole derivatives. nih.gov These compounds are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. nih.govd-nb.info The versatility of the oxazole ring allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net
Key contributions to the field include the development of various synthetic methodologies for the oxazole core, such as the Robinson-Gabriel synthesis and more contemporary metal-mediated cross-coupling reactions. tandfonline.comresearchgate.net Structure-activity relationship (SAR) studies on different series of oxazole derivatives have provided valuable insights into the pharmacophoric requirements for specific biological targets. benthamscience.com For instance, the substitution pattern on the phenyl ring of 2-phenyloxazole (B1349099) derivatives has been shown to be crucial for their activity. mdpi.com
Identification of Remaining Research Gaps
The most prominent research gap is the absence of dedicated studies on (2-(2-Fluorophenyl)oxazol-4-yl)methanamine. This encompasses a lack of fundamental data, leaving significant questions unanswered.
Key Research Gaps Include:
Validated Synthetic Routes: While general methods for oxazole synthesis exist, optimized and validated protocols for the specific and efficient production of this compound are not documented.
Physicochemical Characterization: Comprehensive data on its physical and chemical properties, such as melting point, solubility, pKa, and spectral data (NMR, IR, Mass Spectrometry), are not available in the public domain.
Crystallographic Data: The three-dimensional structure of the molecule has not been determined, which would be invaluable for understanding its conformation and potential interactions with biological targets.
Pharmacological Profile: There is a complete lack of data regarding its biological activities. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent remains unexplored.
Mechanism of Action: Without biological activity data, the mechanism by which this compound might exert a therapeutic effect is entirely unknown.
Pharmacokinetics and Toxicology: No information is available regarding the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound.
Future Avenues for Synthetic Innovation and Structural Exploration
Future research should prioritize the development of efficient and scalable synthetic routes to this compound. Drawing from established oxazole syntheses, several strategies could be explored and optimized. For instance, a plausible approach could involve the condensation of 2-fluorobenzamide (B1203369) with a suitable α-haloketone, followed by cyclization to form the oxazole ring and subsequent functional group manipulation to introduce the methanamine moiety. researchgate.net
Innovations in synthetic methodology could focus on one-pot procedures or the use of novel catalysts to improve yields and reduce reaction times. tandfonline.com Furthermore, the development of a robust synthetic platform would enable the creation of a library of related compounds with variations in the substitution pattern on the phenyl ring and modifications of the methanamine group.
Structural exploration is another critical area for future investigation. X-ray crystallography studies would provide definitive information on the solid-state conformation of the molecule. In parallel, computational modeling and conformational analysis could offer insights into its preferred solution-phase structures and its potential binding modes with various enzymes and receptors.
Potential for Expanded Biological Characterization and Mechanistic Elucidation
Given the broad spectrum of biological activities associated with oxazole derivatives, this compound represents a promising candidate for extensive biological screening. nih.govd-nb.info The presence of the 2-fluorophenyl group is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Future biological characterization should include:
Broad-Spectrum Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi.
Anticancer Activity Profiling: Screening against a diverse range of human cancer cell lines to identify potential cytotoxic or cytostatic effects.
Anti-inflammatory Assays: Investigation of its ability to modulate inflammatory pathways, for example, by measuring the inhibition of cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines.
Enzyme Inhibition Assays: Screening against a panel of therapeutically relevant enzymes, such as kinases, proteases, and phosphatases.
Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This could involve target identification studies, such as affinity chromatography or proteomics-based approaches. Further mechanistic studies might include investigating the compound's effects on specific signaling pathways or its ability to induce apoptosis or cell cycle arrest in cancer cells. Understanding the structure-activity relationships through the synthesis and testing of analogues will also be crucial for optimizing the lead compound and developing more potent and selective agents.
Q & A
Q. What are the optimal synthetic routes for (2-(2-Fluorophenyl)oxazol-4-YL)methanamine, and how can purity be ensured?
The synthesis typically involves cyclocondensation of 2-fluoro-substituted benzoyl derivatives with β-keto amines or nitriles. For example, a modified Hantzsch oxazole synthesis can yield the oxazole core, followed by amine functionalization. Key steps include:
- Cyclization : Reacting 2-fluoro-substituted benzoyl chloride with a β-aminonitrile precursor under reflux in anhydrous THF, catalyzed by Lewis acids like ZnCl₂ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Recrystallization from ethanol/water mixtures further enhances purity .
- Yield Optimization : Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency compared to traditional heating .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm the oxazole ring and fluorophenyl substituents. Key signals include:
- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles. For example, C–F bond distances (~1.35 Å) validate fluorophenyl geometry .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 207.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data and crystallographic findings?
Discrepancies (e.g., unexpected NMR splitting vs. symmetric crystal structures) may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR : Detects conformational changes (e.g., restricted rotation of fluorophenyl groups at low temperatures) .
- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) with experimental data to validate structural models .
- Purity Reassessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting spectral results .
Q. What computational methods predict the biological activity of this compound based on its structure?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., fungal cytochrome P450 enzymes). The fluorophenyl group’s hydrophobicity enhances binding to hydrophobic enzyme pockets .
- QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and H-bond acceptor count. Oxazole derivatives with logP >2.5 show enhanced membrane permeability .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (TPSA ≈ 45 Ų) and CYP450 inhibition risks .
Q. How does the fluorophenyl substituent influence reactivity in derivatization reactions?
The electron-withdrawing fluorine atom activates the oxazole ring toward nucleophilic substitution. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
